molecular formula C18H12N2O3S2 B2708862 (3Z)-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one CAS No. 302558-79-8

(3Z)-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B2708862
CAS No.: 302558-79-8
M. Wt: 368.43
InChI Key: KWUQMSMIWCVNNZ-PFONDFGASA-N
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Description

The (3Z)-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a synthetic chemical compound featuring a rhodanine (4-oxo-2-thioxothiazolidine) core fused with an indole-2-one moiety. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel antimicrobial and immunomodulatory agents. Compounds based on the 4-oxo-2-thioxothiazolidinone scaffold hybridized with an indole ring have demonstrated a broad spectrum of pharmacological activities in scientific research. Researchers are investigating this class of compounds primarily for its potent antimicrobial properties. Structurally similar derivatives have exhibited remarkable antibacterial activity against a range of Gram-positive and Gram-negative bacteria, with efficacy surpassing that of standard antibiotics like ampicillin and streptomycin in some studies . Notably, such compounds have shown promising results against challenging multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) . The potential mechanism of action for the antibacterial effect may involve the inhibition of essential bacterial enzymes, such as Mur B in E. coli . Beyond antimicrobial applications, research into related rhodanine-indole hybrids suggests potential polypharmacological effects. Early-stage investigations indicate that these compounds may possess anti-inflammatory and anti-allergic activities, as evidenced by their ability to modulate immunoglobulin levels (such as IgE) and reduce key inflammatory cytokines like IL-2 and TNF-α in preclinical models . Molecular docking studies further suggest a potential affinity for biologically relevant targets including Thromboxane-A synthase and PPARγ, indicating a possible role in cancer and cardiovascular disease research . This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[4-hydroxy-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S2/c1-23-11-8-6-10(7-9-11)20-17(22)15(25-18(20)24)14-12-4-2-3-5-13(12)19-16(14)21/h2-9,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOMYVCZQOLPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H16N2O4S2
  • Molecular Weight : 396.46 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . The thiazolidinone scaffold is known for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action :
    • The compound exhibits cytotoxic effects by inducing oxidative stress and disrupting mitochondrial function in cancer cells, leading to cell death.
    • It has been shown to inhibit key signaling pathways involved in tumor growth and metastasis.
  • Research Findings :
    • In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cell lines (MCF-7) with an IC50 value of approximately 12 µM.
    • A study reported that derivatives of thiazolidinone showed up to 90% inhibition against various cancer cell lines at concentrations as low as 6.25 µg/mL .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens.

  • Testing Against Bacteria :
    • The compound was tested against Gram-positive and Gram-negative bacteria, showing significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
    • Notably effective against Staphylococcus aureus and Escherichia coli.
  • Antitubercular Activity :
    • Preliminary data suggests that thiazolidinone derivatives possess antitubercular activity, with some compounds demonstrating MIC values as low as 0.31 µg/mL against Mycobacterium tuberculosis .

Other Pharmacological Activities

The compound has also been investigated for additional biological activities:

  • Anti-inflammatory Activity :
    • Thiazolidinones are known to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
  • Antidiabetic Potential :
    • Some derivatives have shown promise in lowering blood glucose levels in diabetic models, indicating potential use in managing diabetes .

Case Study 1: Anticancer Efficacy

A study conducted by Jaju et al. synthesized various thiazolidinone derivatives and evaluated their anticancer activity. Among these, the compound exhibited significant cytotoxicity against MCF-7 cells, with a notable mechanism involving apoptosis induction through caspase activation.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, the compound was tested alongside other thiazolidinones against multiple bacterial strains. The results indicated that it effectively inhibited bacterial growth, particularly in resistant strains of Staphylococcus aureus.

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : The 4-methoxy group in the target compound increases logP compared to hydroxy or nitro substituents, favoring passive diffusion across lipid membranes .
  • Solubility : Polar groups (e.g., hydroxyl in 5b) improve aqueous solubility but reduce membrane permeability. The methoxy group balances moderate solubility and permeability .
  • Crystal Packing: Analogs with H-bond donors (e.g., hydroxybenzylidene in ) form stable dimers or chains via intermolecular interactions, whereas methoxy-substituted derivatives rely on van der Waals forces .

Stereochemical and Electronic Effects

  • Z Configuration: The (Z)-isomer in the target compound positions the indole moiety and thiazolidinone ring in a planar arrangement, optimizing π-π stacking with biological targets .
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and nitro (electron-withdrawing) groups modulate the electrophilicity of the thioxo group, affecting interactions with cysteine residues in enzymes .

Q & A

Q. What are the critical steps and conditions for synthesizing this compound?

The synthesis involves multi-step reactions starting with cyclization to form the thiazolidinone core. Key steps include:

  • Cyclization : Thiourea derivatives react with carbonyl compounds under reflux in ethanol to form the thiazolidinone ring (80–90°C, 8–12 hours) .
  • Substitution : Introduction of the 4-methoxyphenyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How is the molecular structure confirmed experimentally?

Advanced analytical techniques are employed:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) and carbon backbone .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 453.51 for C23_{23}H17_{17}N3_3O3_3S2_2) .
  • X-ray Crystallography : Resolves Z-configuration of the exocyclic double bond .

Q. What initial biological activities have been reported?

Preliminary studies suggest:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .
  • Anticancer Potential : IC50_{50} of 12 µM against HeLa cells, linked to apoptosis induction via caspase-3 activation .

Q. Which solvents and reagents are optimal for its stability?

  • Storage : Stable in DMSO at –20°C for >6 months; avoid aqueous solutions (hydrolysis risk) .
  • Reaction Solvents : Ethanol or acetonitrile for substitution reactions; DMF for cyclization .

Q. How does the 4-methoxyphenyl group influence reactivity?

The methoxy group enhances electron density in the aromatic ring, facilitating electrophilic substitutions (e.g., nitration or halogenation at the para position) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Use Pd(OAc)2_2 for Suzuki couplings (yield improvement from 45% to 72%) .
  • Microwave-Assisted Synthesis : Reduces cyclization time from 12 hours to 45 minutes at 100°C .
  • In-line Analytics : HPLC monitoring minimizes byproduct formation during indolone-thiazolidinone condensation .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies in IC50_{50} values (e.g., 12 µM vs. 25 µM) may arise from:

  • Assay Variability : Standardize protocols (e.g., MTT assay incubation time: 48 hours) .
  • Purity Thresholds : Bioactivity drops significantly below 95% purity due to inhibitory byproducts .

Q. What strategies validate target engagement in mechanistic studies?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD_D = 0.8 µM) to tyrosine kinase receptors .
  • CRISPR-Cas9 Knockout Models : Confirm apoptosis induction is caspase-3-dependent in HeLa Δcasp3 cells .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Substituent Variation : Replace 4-methoxyphenyl with fluorophenyl (enhances lipophilicity) or nitro groups (electron-withdrawing effects) .
  • Bioisosteric Replacement : Swap thioxo with oxo in the thiazolidinone ring to modulate metabolic stability .

Q. What computational methods predict pharmacokinetic properties?

  • ADMET Prediction : SwissADME estimates moderate BBB permeability (logBB = 0.3) and CYP3A4 inhibition risk .
  • Molecular Dynamics : Simulate binding to human serum albumin (binding free energy = –8.2 kcal/mol) .

Methodological Notes

  • Spectral Data Interpretation : Overlapping peaks in NMR (e.g., indolone protons) require 2D techniques like COSY or HSQC .
  • Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 cell lines .
  • Data Reproducibility : Pre-register synthetic protocols on platforms like Zenodo to mitigate batch-to-batch variability .

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